molecular formula C19H22N2O5 B8042480 Ethyl 1-cyclohexyl-2-methyl-6-nitro-4-oxoquinoline-3-carboxylate

Ethyl 1-cyclohexyl-2-methyl-6-nitro-4-oxoquinoline-3-carboxylate

Cat. No.: B8042480
M. Wt: 358.4 g/mol
InChI Key: QFLFNVLEWWEBCU-UHFFFAOYSA-N
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Description

Ethyl 1-cyclohexyl-2-methyl-6-nitro-4-oxoquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-cyclohexyl-2-methyl-6-nitro-4-oxoquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a suitable quinoline intermediate, followed by nitration, esterification, and cyclohexylation steps. Each step requires specific reagents and conditions, such as the use of strong acids for nitration and esterification, and catalysts for cyclohexylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyclohexyl-2-methyl-6-nitro-4-oxoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the ester group could produce various esters or amides.

Scientific Research Applications

Ethyl 1-cyclohexyl-2-methyl-6-nitro-4-oxoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-cyclohexyl-2-methyl-6-nitro-4-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitro group and quinoline ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-cyclohexyl-2-methyl-4-oxoquinoline-3-carboxylate: Lacks the nitro group, which may result in different biological activities.

    Methyl 1-cyclohexyl-2-methyl-6-nitro-4-oxoquinoline-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    1-Cyclohexyl-2-methyl-6-nitro-4-oxoquinoline-3-carboxylic acid: The carboxylate group is in the form of a carboxylic acid rather than an ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 1-cyclohexyl-2-methyl-6-nitro-4-oxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-3-26-19(23)17-12(2)20(13-7-5-4-6-8-13)16-10-9-14(21(24)25)11-15(16)18(17)22/h9-11,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLFNVLEWWEBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1=O)C=C(C=C2)[N+](=O)[O-])C3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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